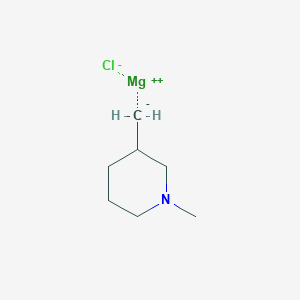
(1-Methylpiperdin-3-yl)methylmagnesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpiperdin-3-yl)methylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Methylpiperdin-3-yl)methylmagnesium chloride is typically synthesized by reacting (1-Methylpiperdin-3-yl)methanol with magnesium in the presence of a halogenating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for purification, such as distillation or crystallization, to remove any impurities.
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: In some cases, it can act as a reducing agent, particularly in the reduction of certain functional groups like esters to alcohols.
Common Reagents and Conditions:
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Typically carried out at low temperatures (0°C to -78°C) to control the reactivity.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
(1-Methylpiperdin-3-yl)methylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drug molecules, particularly those requiring complex carbon skeletons.
Fine Chemicals: Employed in the production of fine chemicals and intermediates for further chemical transformations.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Research: Occasionally used in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The primary mechanism of action for (1-Methylpiperdin-3-yl)methylmagnesium chloride involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.
Methylmagnesium chloride: A simpler Grignard reagent with similar reactivity but less steric hindrance.
Uniqueness: (1-Methylpiperdin-3-yl)methylmagnesium chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects on the reactivity of the compound. This makes it particularly useful in the synthesis of complex molecules where such effects are desirable.
Eigenschaften
IUPAC Name |
magnesium;3-methanidyl-1-methylpiperidine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h7H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZFRFUPBGGAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)






